molecular formula C12H17NO B6052200 2-methyl-N-(3-methylbenzyl)propanamide

2-methyl-N-(3-methylbenzyl)propanamide

Cat. No. B6052200
M. Wt: 191.27 g/mol
InChI Key: OXBHKMYSNJUBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-methylbenzyl)propanamide, also known as N-Isobutyl-3-methyl-2-benzamide or IBMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities, including antinociceptive, anti-inflammatory, and anti-tumor effects. In

Mechanism of Action

The exact mechanism of action of IBMP is not fully understood. However, it is believed to act through multiple pathways, including the modulation of ion channels, receptors, and enzymes. IBMP has been shown to interact with the TRPV1 ion channel, which plays a key role in pain sensation. It has also been found to bind to the benzodiazepine site of the GABA-A receptor, which is involved in the regulation of anxiety and pain.
Biochemical and Physiological Effects:
IBMP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. It has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
In addition, IBMP has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its antinociceptive and anti-anxiety effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IBMP in lab experiments is its well-documented antinociceptive and anti-inflammatory activity. It has been extensively studied in various animal models of pain and inflammation, and its mechanism of action has been partially elucidated.
However, one of the limitations of using IBMP in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings. In addition, its potential side effects and toxicity have not been fully characterized, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of IBMP. One area of research is the development of more potent and selective analogs of IBMP with improved pharmacokinetic properties. Another direction is the investigation of its potential applications in the treatment of other diseases, such as anxiety disorders and cancer.
Furthermore, the mechanism of action of IBMP is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. This may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-methyl-N-(3-methylbenzyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits antinociceptive, anti-inflammatory, and anti-tumor effects, and its mechanism of action is believed to involve the modulation of ion channels, receptors, and enzymes. While IBMP has several advantages for lab experiments, its potential side effects and toxicity have not been fully characterized. Future research may lead to the development of more potent and selective analogs with improved pharmacokinetic properties, as well as the investigation of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-methyl-N-(3-methylbenzyl)propanamide involves the reaction of 3-methylbenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline solid with a melting point of 82-84°C.

Scientific Research Applications

2-methyl-N-(3-methylbenzyl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its antinociceptive activity, which refers to its ability to reduce pain sensitivity. Studies have shown that IBMP exhibits antinociceptive effects in various animal models of pain, including thermal, mechanical, and chemical-induced pain.
In addition to its antinociceptive activity, IBMP has also been found to exhibit anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Furthermore, IBMP has been investigated for its potential anti-tumor activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-methyl-N-[(3-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)12(14)13-8-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBHKMYSNJUBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.